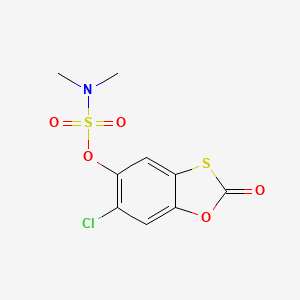
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. In
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to be an effective nitrification inhibitor, which can help reduce the amount of nitrogen fertilizer needed for crop production. In medicine, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes involved in the nitrification process in soil or by interacting with certain receptors in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In agriculture, this compound can help reduce the amount of nitrogen fertilizer needed for crop production, which can lead to a reduction in greenhouse gas emissions and environmental pollution. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, which can help reduce pain and inflammation in the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide has several advantages for lab experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide. In agriculture, further research is needed to optimize the use of this compound as a nitrification inhibitor and to evaluate its potential environmental impacts. In medicine, more research is needed to fully understand the anti-inflammatory and analgesic effects of this compound and to evaluate its potential use as a therapeutic agent. In material science, this compound can be used as a building block for the synthesis of various polymers and materials, and further research is needed to explore its potential applications in this field.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a multi-step reaction process and has been studied for its potential use as a nitrification inhibitor in agriculture, anti-inflammatory and analgesic agent in medicine, and building block for polymers and materials in material science. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Synthesis Methods
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide can be synthesized through a multi-step reaction process that involves the use of various chemicals and reagents. The synthesis process starts with the reaction of 2,3-dimethylphenol with paraformaldehyde in the presence of hydrochloric acid to form 2,3-dimethylphenol formaldehyde resin. The resin is then reacted with ethylenediamine to form 2-(2,3-dimethylphenoxy)ethylamine. Finally, the amine is reacted with 2-methoxyethyl chloroformate to form this compound.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-6-5-7-13(11(10)2)18-12(3)14(16)15-8-9-17-4/h5-7,12H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWMQBSOKMSIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6124915.png)

![N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124937.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)
![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)

